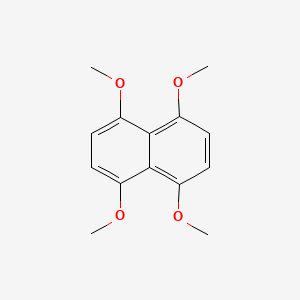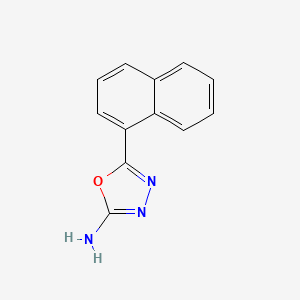
5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
The compound “5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a naphthalene ring attached to an oxadiazole ring, which in turn is attached to an amine group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the oxadiazole ring and the amine group . These groups could potentially undergo various reactions with suitable reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, similar compounds have been found to have certain absorption spectra in the UV-vis range . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Anticancer Properties
- Synthesis and Anticancer Evaluation: A study explored derivatives of 1,3,4-oxadiazole, including compounds related to 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine. These compounds demonstrated potential anticancer activity, with one compound showing notable effectiveness against breast cancer cell lines (Salahuddin et al., 2014).
Antibacterial Applications
- Antibacterial Evaluation: Another research focused on the antibacterial potential of Naphthalen-2-yloxy based Oxadiazole-2-thione Derivatives, related to the compound . Some derivatives exhibited strong antibacterial activity against various bacterial strains, including Bacillus pumilus and Shigella dysenteriae (Vivek Kumar et al., 2021).
Electronic and Optical Properties
- Organic Light-Emitting Material: A study on a derivative of 1,5-naphthylenediamine, closely related to the compound of interest, revealed its potential as an organic blue light-emitting material. This could be significant for applications in electronic displays and lighting (Y. Qiu et al., 2002).
Anticonvulsant Activity
- Anticonvulsant Pharmacophoric Model: Research on novel semicarbazones based 1,3,4-oxadiazoles, which are structurally similar to the compound , suggested their importance in establishing a pharmacophoric model for anticonvulsant activity. This highlights potential applications in treating seizure disorders (H. Rajak et al., 2010).
Antiviral Properties
- Antiviral Activity: Studies have also examined the antiviral properties of 5-[(naphthalen-1-yloxy)-methyl]-1,3,4-oxadiazole derivatives. These compounds showed varying degrees of activity against HCV and HIV viruses, indicating their potential in antiviral therapy (W. El‐Sayed et al., 2010).
Material Science Applications
- Aromatic Poly(amine−1,3,4-oxadiazole)s: Aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties have been synthesized for use as blue-light-emitting materials. This research suggests applications in material science, particularly in the field of optoelectronics (Guey‐Sheng Liou et al., 2006).
Pharmacological Evaluation
- Toxicity and Tumour Inhibition Assessment: A computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives, including compounds related to the main compound, focused on toxicity assessment, tumor inhibition, and anti-inflammatory actions. This research provides insights into the therapeutic potential of these compounds (M. Faheem, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn) have been studied for their inhibitory effects on rhizoctonia solani .
Mode of Action
It’s worth noting that similar compounds like nnpcn have been shown to inhibit rhizoctonia solani by affecting the microscopic morphology of the organism .
Biochemical Pathways
Studies on similar compounds like nnpcn have shown that they affect several metabolic pathways, including steroid biosynthesis and abc transporters .
Pharmacokinetics
A structurally similar compound, 1-(naphthalen-1-yl)ethanamine, has been reported to have high gi absorption and is bbb permeant .
Result of Action
Similar compounds like nnpcn have been shown to cause changes in the microscopic morphology of rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Action Environment
For instance, the activity of naturally occurring naphthalenes can be influenced by factors such as temperature, pH, and presence of other organisms .
Propiedades
IUPAC Name |
5-naphthalen-1-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-15-14-11(16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYISJPAVHRPXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602686 | |
| Record name | 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016494-31-7 | |
| Record name | 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-indeno[2,1-c]pyridazine](/img/structure/B3044957.png)
![2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B3044958.png)
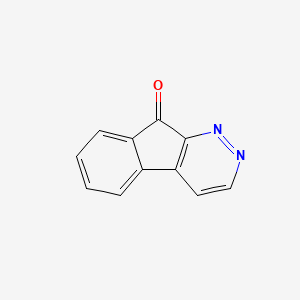
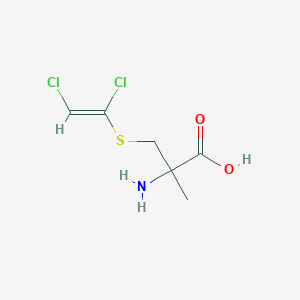
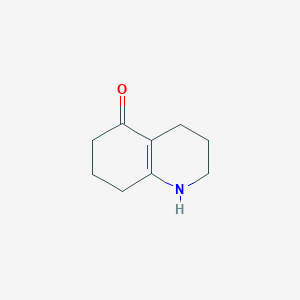



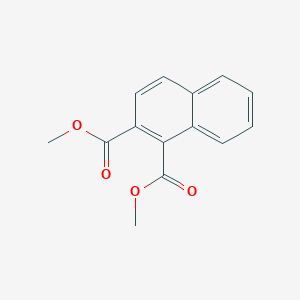
![1-[Dimethyl(phenyl)silyl]butyl selenocyanate](/img/structure/B3044972.png)

